molecular formula C15H12ClNO4 B5859538 2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid

2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid

Cat. No. B5859538
M. Wt: 305.71 g/mol
InChI Key: DFALFHJHNBMINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid, also known as N-(3-chloro-4-methoxybenzoyl)-anthranilic acid (CMAA), is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAA is a derivative of anthranilic acid and is known for its anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of CMAA involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and pain. By inhibiting the COX pathway, CMAA reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
CMAA has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CMAA has been found to be safe and well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMAA is its anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases. CMAA has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of CMAA is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on CMAA. One of the future directions is the development of more efficient synthesis methods for CMAA. Another future direction is the investigation of the potential of CMAA in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, the investigation of the potential of CMAA in other diseases such as Alzheimer's disease and Parkinson's disease is another future direction for research.

Scientific Research Applications

CMAA has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. CMAA has also been studied for its potential use in cancer treatment. Studies have shown that CMAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-13-7-6-9(8-11(13)16)14(18)17-12-5-3-2-4-10(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFALFHJHNBMINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloro-4-methoxybenzoyl)amino]benzoic acid

Synthesis routes and methods

Procedure details

A solution of 42A (340 mg, 1.1 mmol) in THF (30 mL)/MeOH (10 mL) was treated with a solution of LiOH monohydrate (223 mg, 5.3 mmol) in water (10 mL). The reaction was stirred for 24 hours at room temperature and concentrated to a yellow solid. The crude acid was dissolved in water (100 mL) and acidified with 1 N HCl to pH 4. The resulting solid was collected by vacuum filtration and washed with water (2×100 mL) to afford 42B (260 mg, 85%).
Name
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
85%

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